2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
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Overview
Description
2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves several steps. One common method includes the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the compound in over 90% yield . Further standard chemical transformations are then performed to generate the final product.
Chemical Reactions Analysis
2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as an analytical reference standard for the determination of analytes in crop plants, maize grain, plant samples, and soil samples . Additionally, it is studied for its potential use in herbicides, particularly for controlling broadleaf weeds in crops such as soybeans and corn .
Mechanism of Action
The mechanism of action of 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves the inhibition of protoporphyrinogen IX oxidase (PPO). This inhibition prevents chlorophyll formation, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function .
Comparison with Similar Compounds
2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is similar to other compounds in the pyrimidinedione chemical class, such as saflufenacil. Saflufenacil is also used as an herbicide and shares a similar mechanism of action . 2-chloro-N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which may contribute to its distinct properties and applications.
Similar Compounds
- Saflufenacil
- Butafenacil
- Indole derivatives
Properties
Molecular Formula |
C18H13ClF3N3O3 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
2-chloro-N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27) |
InChI Key |
MJGSZPZTKKMDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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